2-(1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)-6-(p-tolyl)pyridazin-3(2H)-one

Description

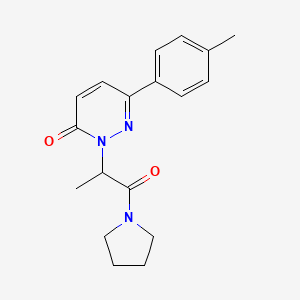

This compound is a pyridazinone derivative featuring a pyrrolidine-substituted propan-2-yl group at position 2 and a p-tolyl (4-methylphenyl) substituent at position 4. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their pharmacological relevance, including anti-inflammatory, antimicrobial, and kinase inhibitory activities .

Properties

IUPAC Name |

6-(4-methylphenyl)-2-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-13-5-7-15(8-6-13)16-9-10-17(22)21(19-16)14(2)18(23)20-11-3-4-12-20/h5-10,14H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVIYDGHDFGQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)-6-(p-tolyl)pyridazin-3(2H)-one is a novel pyridazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a pyridazine ring substituted with a p-tolyl group and a pyrrolidine moiety, which contributes to its biological activity. The structural representation is crucial for understanding its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, similar compounds have shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 5.4 | Apoptosis |

| Another Pyridazine Derivative | HCT116 (Colon) | 8.0 | Cell Cycle Arrest |

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, evidenced by increased caspase activity and alterations in mitochondrial membrane potential.

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Research indicates that similar pyrrolidine-containing compounds can modulate glutamatergic neurotransmission, which is critical in conditions like epilepsy and neurodegenerative diseases.

A study found that derivatives with structural similarities exhibited noncompetitive antagonistic activity on AMPA receptors, which are implicated in excitotoxicity associated with neurological disorders.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the pyridazine ring and the substituents on the pyrrolidine moiety significantly affect the biological activity of these compounds. For example, varying the electron-donating or withdrawing groups on the aromatic rings can enhance or reduce potency against specific targets.

Key Findings:

- Pyrrolidine Substitution : The presence of a pyrrolidine ring enhances solubility and bioavailability.

- Aromatic Substituents : The p-tolyl group contributes to increased binding affinity to biological targets.

- Carbonyl Group : The carbonyl functionality is essential for biological activity, likely facilitating interactions with receptor sites.

Case Studies

Several case studies illustrate the potential applications of this compound:

- In Vivo Efficacy : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

- Neuroprotective Studies : In models of induced seizures, related compounds showed a reduction in seizure frequency and severity, suggesting therapeutic potential in epilepsy treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

- Electronic Effects: The p-tolyl group in the target compound is electron-donating, which may stabilize the pyridazinone ring compared to electron-withdrawing groups (e.g., chloro in 3a-3h) .

- Solubility : Pyrrolidine and morpholine substituents () improve water solubility compared to purely aromatic substituents (e.g., phenyl in 3a-3h ).

Notes

Evidence Limitations : The provided materials lack direct data on the target compound’s physicochemical or biological properties. Inferences are drawn from structurally related analogs.

Diverse References : Key sources include synthetic methodologies (), crystallographic data (), and complex bioactive analogs ().

This analysis underscores the importance of substituent selection in pyridazinone derivatives for tuning biological activity and physicochemical properties. Further experimental validation is required to confirm hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.